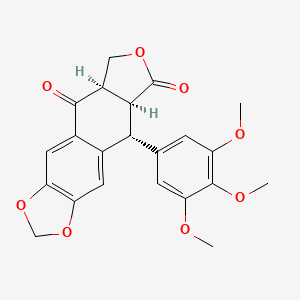

Picropodopyllotoxone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-MJXNMMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197246 | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-48-5 | |

| Record name | (-)-Picropodophyllone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodopyllotoxone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Picropodophyllotoxin: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picropodophyllotoxin (PPT), a natural lignan and an epimer of podophyllotoxin, has emerged as a promising anticancer agent.[1][2] Unlike its parent compound, which is known for its high toxicity, PPT exhibits a more favorable profile with enhanced selectivity for cancer cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying PPT's anticancer activity. It details its role in inducing cell cycle arrest and apoptosis through the modulation of critical signaling pathways, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Mechanisms of Action

Picropodophyllotoxin exerts its anticancer effects through a multi-targeted approach, primarily by inducing cell cycle arrest and apoptosis. While structurally similar to podophyllotoxin, a known inhibitor of tubulin polymerization and topoisomerase II, some studies suggest PPT's primary mechanisms may differ, focusing on the modulation of key signaling pathways rather than direct interaction with tubulin or topoisomerase II.[3][4][5] However, other evidence points to weak microtubule depolymerizing activity.[6]

A significant aspect of PPT's action is the generation of reactive oxygen species (ROS).[1][7][8][9][10] This increase in ROS triggers downstream signaling cascades, leading to endoplasmic reticulum (ER) stress and ultimately, apoptosis.[1][7]

Induction of Cell Cycle Arrest

PPT has been shown to induce cell cycle arrest at different phases in various cancer cell lines.

-

G2/M Phase Arrest: In esophageal squamous cell carcinoma (ESCC) and gefitinib-resistant non-small cell lung cancer (NSCLC) cells, PPT induces a G2/M phase arrest.[3][7][9] This is accompanied by the downregulation of key G2/M regulatory proteins, cyclin B1 and cdc2, and the upregulation of the cell cycle inhibitor p21.[3][11]

-

G1 Phase Arrest: In human colorectal cancer cells (HCT116), PPT causes cell cycle arrest at the G1 phase.[1][2] This arrest is associated with the downregulation of cyclin D1, CDK2, and CDK6, and the upregulation of p21 and p27.[1]

The induction of cell cycle arrest prevents cancer cells from proliferating, thereby inhibiting tumor growth.

Induction of Apoptosis

A primary mechanism of PPT's anticancer efficacy is the induction of programmed cell death, or apoptosis. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Events in PPT-Induced Apoptosis:

-

ROS Generation and ER Stress: PPT treatment leads to an increase in intracellular ROS levels.[1][3][7][8] This oxidative stress induces ER stress, evidenced by the upregulation of GRP78 and CHOP proteins.[1][3][11]

-

MAPK Pathway Activation: The accumulation of ROS activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][7][8][9] The activation of these pathways is a critical step in promoting apoptosis.[7]

-

Mitochondrial Dysfunction: PPT causes a loss of mitochondrial membrane potential (MMP).[1][7][11] This is accompanied by the regulation of Bcl-2 family proteins, with an increase in the pro-apoptotic protein Bax and a decrease in anti-apoptotic proteins like Bcl-2, Mcl-1, and Bid.[1][11] The release of cytochrome C from the mitochondria into the cytosol is also observed.[11]

-

Caspase Activation: PPT triggers the activation of multiple caspases, including initiator caspases (caspase-9) and executioner caspases (caspase-3).[1][7] The activation of these proteases leads to the cleavage of key cellular substrates, such as PARP, ultimately leading to cell death.[11]

-

Death Receptor Upregulation: The ER stress-induced transcription factor CHOP can upregulate the expression of death receptors DR4 and DR5, linking to the extrinsic apoptotic pathway.[1][3][11]

Signaling Pathways Modulated by Picropodophyllotoxin

PPT's anticancer effects are mediated through its influence on several critical signaling pathways.

-

JNK/p38 MAPK Pathway: As mentioned, this is a central pathway activated by PPT-induced ROS.[1][7] Inhibition of p38 has been shown to reverse the cytotoxic effects of PPT.[1]

-

EGFR and MET Signaling: In gefitinib-resistant NSCLC cells, PPT has been found to dually target and inhibit both the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (MET).[3] This leads to the decreased phosphorylation of their downstream effectors, AKT and ERK, further contributing to the inhibition of cell proliferation and survival.[3]

-

IGF-1R Signaling: Some studies have suggested that PPT can act as an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), which in turn can modulate downstream pathways like the MAPK signaling cascade.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of Picropodophyllotoxin on cancer cells.

Table 1: IC50 Values of Picropodophyllotoxin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | [11] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | [11] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | [11] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | [11] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | [11] |

| HT29 | Colorectal Carcinoma | 300 - 600 nM (0.3 - 0.6 µM) | [12] |

| DLD1 | Colorectal Carcinoma | 300 - 600 nM (0.3 - 0.6 µM) | [12] |

| Caco2 | Colorectal Carcinoma | 300 - 600 nM (0.3 - 0.6 µM) | [12] |

Table 2: Effect of Picropodophyllotoxin on Cell Cycle Distribution

| Cell Line | Treatment (PPT) | % of Cells in G1 Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) | Reference |

| HCT116 | 0.3 µM | Significantly Higher | - | 51.47 ± 0.40 | [1] |

| HCC827GR | 0.2 µM | - | 35.3 | 10.1 | [13] |

| HCC827GR | 0.3 µM | - | 35.5 | 25.7 | [13] |

| HCC827GR | 0.4 µM | - | 48.6 | 58.8 | [13] |

Table 3: Effect of Picropodophyllotoxin on Apoptosis and Caspase Activity

| Cell Line | Treatment (PPT) | Total Apoptosis (%) | Total Multi-Caspase Activity (%) | Reference |

| KYSE 30 | 0.2 µM | 24.60 ± 2.44 | - | [11] |

| KYSE 30 | 0.4 µM | 70.50 ± 2.32 | 74.96 ± 1.52 | [11] |

| KYSE 450 | 0.2 µM | 16.85 ± 1.11 | 12.95 ± 0.38 | [11] |

| KYSE 450 | 0.4 µM | 72.76 ± 0.62 | 46.57 ± 1.48 | [11] |

| HCC827GR | 0.2 µM | 20.6 | - | [13] |

| HCC827GR | 0.3 µM | 26.5 | - | [13] |

| HCC827GR | 0.4 µM | 36.3 | - | [13] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the mechanism of action of Picropodophyllotoxin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell metabolic activity as an indicator of cell viability.[1]

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of PPT or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24 and 48 hours).[7]

-

After treatment, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14]

-

Procedure:

-

Harvest cells after treatment with PPT for the desired duration.[15]

-

Wash the cells with phosphate-buffered saline (PBS).[15][16]

-

Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping, and incubate on ice or at 4°C.[15][16][17]

-

Wash the fixed cells with PBS to remove the ethanol.[15]

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[15][17] RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[14][16]

-

Analyze the samples using a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission.[16]

-

The resulting DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Harvest cells after PPT treatment.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.[18]

-

Procedure:

-

Lyse PPT-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[13]

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-JNK, p-p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Use a loading control, such as actin or GAPDH, to normalize the protein expression levels.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

-

Procedure (Turbidity-based): [19]

-

Reconstitute purified tubulin in a suitable polymerization buffer (e.g., PIPES buffer) on ice.[20]

-

Add GTP to the tubulin solution.[20]

-

Add PPT or a control compound (e.g., paclitaxel as a polymerization promoter, or colchicine as a depolymerizer) to the reaction mixture.

-

Transfer the reaction mixture to a pre-warmed 96-well plate.[20]

-

Measure the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.[19]

-

Mandatory Visualizations

Signaling Pathway of PPT-Induced Apoptosis

Caption: Signaling cascade of Picropodophyllotoxin-induced apoptosis in cancer cells.

Experimental Workflow for Investigating PPT's Anticancer Effects

Caption: Workflow for studying Picropodophyllotoxin's effects on cancer cells.

Logical Relationship of PPT's Core Mechanisms

Caption: Core mechanisms of Picropodophyllotoxin leading to anticancer activity.

Conclusion and Future Directions

Picropodophyllotoxin demonstrates significant potential as an anticancer therapeutic agent by inducing cell cycle arrest and apoptosis through the modulation of multiple signaling pathways, particularly those initiated by ROS production. Its ability to dually target key receptors like EGFR and MET in resistant cancers highlights its potential to overcome clinical challenges.

Future research should focus on in vivo studies to validate the efficacy and safety of PPT in preclinical models. Further investigation into its potential synergistic effects when combined with other chemotherapeutic agents could pave the way for novel combination therapies. Elucidating the full spectrum of its molecular targets will be crucial for its clinical development and application in oncology.

References

- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drugs that inhibit tubulin polymerization: the particular case of podophyllotoxin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]

- 11. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Tubulin polymerization assay [bio-protocol.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. maxanim.com [maxanim.com]

The Biological Activity of Picropodophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picropodophyllotoxin (PPT), a natural epimer of podophyllotoxin isolated from the roots of Podophyllum hexandrum, has emerged as a compound of significant interest in oncology research.[1][2] Possessing potent antitumor properties, PPT exerts its effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis and cell cycle arrest in various cancer cell lines.[1][3] This technical guide provides an in-depth overview of the biological activities of Picropodophyllotoxin, detailing its molecular targets, effects on signaling pathways, and summarizing key quantitative data from preclinical studies. Methodologies for pivotal experiments are also described to facilitate the replication and further exploration of its therapeutic potential.

Mechanism of Action

The primary anticancer activities of Picropodophyllotoxin are attributed to its ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. These effects are mediated through the modulation of several key cellular targets and signaling pathways.

Inhibition of Microtubule Assembly

Similar to its parent compound, podophyllotoxin, PPT has been shown to inhibit microtubule assembly.[1][4] This disruption of the cellular cytoskeleton interferes with the formation of the mitotic spindle, a critical apparatus for cell division, leading to cell cycle arrest, particularly in the G2/M phase.[1][5]

Targeting Receptor Tyrosine Kinases

Insulin-like Growth Factor 1 Receptor (IGF-1R): Picropodophyllotoxin is a well-documented inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key player in cancer cell growth and survival.[1] By selectively inhibiting IGF-1R, PPT can block downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[4][6] However, it is important to note that some of the cytotoxic effects of PPT have been observed to be independent of its IGF-1R inhibitory activity.[5]

Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition Factor (MET): In certain cancer contexts, such as gefitinib-resistant non-small cell lung cancer, PPT has demonstrated the ability to dually target both EGFR and MET.[7] This dual inhibition leads to the suppression of downstream signaling proteins like AKT and ERK, contributing to its pro-apoptotic and anti-proliferative effects.[8]

Induction of Oxidative Stress and Apoptosis

A significant mechanism underlying PPT's bioactivity is the generation of reactive oxygen species (ROS).[1][2] The accumulation of ROS induces cellular stress, leading to the activation of stress-activated protein kinase pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][3] Activation of these pathways, in turn, triggers the intrinsic apoptotic cascade.

This process involves the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to programmed cell death.[1][2] PPT has been shown to regulate the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members and increasing pro-apoptotic ones.[2]

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of Picropodophyllotoxin have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Esophageal Squamous Cell Carcinoma | |||

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | [6] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | [6] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | [6] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | [6] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | [6] |

| Colorectal Cancer | |||

| HT29 | Colorectal Carcinoma | ~0.3 - 0.6 | [9] |

| DLD1 | Colorectal Carcinoma | ~0.3 - 0.6 | [9] |

| Caco2 | Colorectal Carcinoma | ~0.3 - 0.6 | [9] |

| Uveal Melanoma | |||

| OCM-1, OCM-3, OCM-8, 92-1 | Uveal Melanoma | < 0.05 | [10] |

Signaling Pathways and Experimental Workflows

Picropodophyllotoxin-Induced Apoptosis via ROS-Mediated MAPK Signaling

Caption: PPT-induced apoptosis signaling cascade.

IGF-1R Inhibition by Picropodophyllotoxin

Caption: Inhibition of IGF-1R signaling by PPT.

Experimental Workflow for Assessing Cell Viability

Caption: Workflow for the MTT cell viability assay.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[11]

-

Treatment: Treat the cells with various concentrations of Picropodophyllotoxin (e.g., 0.1, 0.2, 0.3, 0.4 µM) and a vehicle control (DMSO) for 24 or 48 hours.[1][6]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of PPT for the specified duration (e.g., 48 hours).[2]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold 1x PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and 7-aminoactinomycin D (7-AAD) to the cell suspension.[2][12]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/7-AAD-negative cells are considered early apoptotic, while Annexin V-positive/7-AAD-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with PPT as described for the apoptosis assay and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend them in a solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the PPT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[6]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-JNK, p-p38, Bcl-2, Bax, Caspase-3, Cyclin B1, cdc2) overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Conclusion

Picropodophyllotoxin demonstrates significant potential as an anticancer agent, with a well-defined, multi-pronged mechanism of action. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways, including those mediated by IGF-1R, EGFR, MET, and ROS, makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this promising natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Oral picropodophyllin (PPP) is well tolerated in vivo and inhibits IGF-1R expression and growth of uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Picropodophyllotoxin: A Technical Guide to its Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picropodophyllotoxin (PPT), a stereoisomer of the well-known anticancer agent podophyllotoxin, is a naturally occurring lignan that has garnered significant interest for its own potent biological activities. Primarily sourced from the rhizomes of Podophyllum hexandrum, with Linum album emerging as a notable alternative, the efficient extraction and purification of picropodophyllotoxin are critical for its preclinical and clinical development. This technical guide provides an in-depth overview of the botanical sources of picropodophyllotoxin, detailed methodologies for its extraction and purification, and an exploration of its molecular mechanisms of action, with a focus on its impact on cancer cell signaling pathways. Quantitative data is presented in a comparative format, and experimental workflows are visually represented to facilitate comprehension and replication.

Botanical Sources of Picropodophyllotoxin

Picropodophyllotoxin is predominantly found in the rhizomes of Podophyllum hexandrum, a perennial herb native to the Himalayan region. This plant remains the primary commercial source of both podophyllotoxin and its epimer, picropodophyllotoxin. Another significant botanical source is Linum album, a species of flax, which has been investigated as a sustainable alternative for the production of these valuable lignans through plant cell cultures.

Extraction Methodologies and Quantitative Yields

The extraction of picropodophyllotoxin from its botanical sources can be achieved through various conventional and modern techniques. The choice of method significantly impacts the yield and purity of the final product. The following table summarizes quantitative data on the extraction of picropodophyllotoxin and related lignans from Podophyllum hexandrum rhizomes using different methods.

| Extraction Method | Plant Source | Plant Part | Solvent(s) | Key Parameters | Picropodophyllotoxin Content in Extract (%) | Reference |

| Supercritical Fluid Extraction (SFE) | Podophyllum hexandrum | Rhizomes | Supercritical CO₂ | 300 bars, 50 °C, 2.5 h | 6.82 | [1] |

| Accelerated Solvent Extraction (ASE) | Podophyllum hexandrum | Rhizomes | Ethyl acetate, Methanol | 50-60 °C, 5 min heat, 10 min static | Not explicitly quantified for picropodophyllotoxin alone | [2] |

| Soxhlet Extraction | Podophyllum hexandrum | Rhizomes | Methanol | Not specified | Not explicitly quantified for picropodophyllotoxin alone | [3][1] |

| Hot Ethanol Extraction | Podophyllum hexandrum | Roots | Ethanol | Continuous stirring | Podophyllotoxin content up to 7.84% of dry weight, picropodophyllotoxin not specified | [4] |

Note: The quantitative data for picropodophyllotoxin is often reported as a percentage of the total lignan content in the extract, and the overall yield from the initial dried plant material can vary depending on the specific batch and geographical source of the plant.

Detailed Experimental Protocols

Soxhlet Extraction Protocol for Lignans from Podophyllum hexandrum

This protocol outlines a conventional method for the extraction of lignans, including picropodophyllotoxin, from the dried rhizomes of Podophyllum hexandrum.

Materials:

-

Dried and powdered rhizomes of Podophyllum hexandrum

-

Methanol (HPLC grade)

-

Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

Accurately weigh a known amount of powdered Podophyllum hexandrum rhizomes (e.g., 50 g).

-

Place the powdered plant material into a thimble made of thick filter paper.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the round-bottom flask with a sufficient volume of methanol (e.g., 500 mL).

-

Assemble the Soxhlet apparatus and place the flask in a heating mantle.

-

Heat the methanol to its boiling point. The solvent vapor will travel up the distillation arm and flood into the chamber housing the thimble.

-

Once the chamber is full, the solvent will be siphoned back into the round-bottom flask, carrying the extracted compounds with it.

-

Allow this process to repeat for a specified duration (e.g., 5 hours).

-

After extraction, cool the apparatus and carefully dismantle it.

-

Filter the contents of the round-bottom flask to remove any solid particles.

-

Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Picropodophyllotoxin by Column Chromatography

This protocol describes a general procedure for the purification of picropodophyllotoxin from the crude extract.

Materials:

-

Crude lignan extract from Podophyllum hexandrum

-

Silica gel (for column chromatography)

-

Solvents for mobile phase (e.g., a gradient of hexane and ethyl acetate)

-

Glass column for chromatography

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane).

-

Pack the glass column with the silica gel slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the top of the silica gel column.

-

Begin eluting the column with the mobile phase, starting with a low polarity solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

-

Pool the fractions containing the compound of interest (picropodophyllotoxin) based on their TLC profiles.

-

Evaporate the solvent from the pooled fractions to obtain the purified picropodophyllotoxin. Further purification may be achieved by recrystallization.

Signaling Pathways and Experimental Workflows

Generalized Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of picropodophyllotoxin from its botanical source.

Picropodophyllotoxin-Targeted Signaling Pathways

Picropodophyllotoxin has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The diagrams below illustrate the signaling cascades targeted by picropodophyllotoxin.

EGFR and MET Signaling Pathway Inhibition by Picropodophyllotoxin

ROS-Mediated JNK/p38 MAPK Signaling Pathway Activation by Picropodophyllotoxin

Conclusion

Picropodophyllotoxin represents a promising natural product with significant potential in oncology drug development. This guide has provided a comprehensive overview of its primary botanical sources and detailed various extraction and purification methodologies, supported by available quantitative data. The elucidation of its mechanisms of action, particularly its ability to modulate critical cancer-related signaling pathways, underscores the importance of continued research into this potent lignan. The provided protocols and workflows serve as a valuable resource for researchers aiming to isolate and investigate the therapeutic properties of picropodophyllotoxin.

References

Picropodophyllotoxin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picropodophyllotoxin (PPT), a naturally occurring lignan, has garnered significant attention in the scientific community for its potent and selective inhibitory activity against the Insulin-like Growth Factor-1 Receptor (IGF-1R). As a stereoisomer of podophyllotoxin, it presents a compelling profile for investigation as a therapeutic agent, particularly in the realm of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Picropodophyllotoxin, intended to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical Structure and Identification

Picropodophyllotoxin is a complex cyclolignan with the IUPAC name (5R,5aR,8aS,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[1]benzofuro[5,6-f][2][3]benzodioxol-8-one.[1][3] Its chemical identity is further defined by the following identifiers:

| Identifier | Value |

| Molecular Formula | C₂₂H₂₂O₈[1] |

| SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3--INVALID-LINK----INVALID-LINK--O[1] |

| InChI | InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1[1] |

| CAS Number | 477-47-4[1] |

The structural relationship between Picropodophyllotoxin and its epimer, Podophyllotoxin, is a critical aspect of its chemistry. They differ in the stereochemistry at the C-2 position, which significantly influences their biological activity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Picropodophyllotoxin is essential for its development as a drug candidate. The following table summarizes key quantitative data:

| Property | Value | Reference |

| Molecular Weight | 414.41 g/mol | [1] |

| Melting Point | 225-227 °C | |

| Solubility | Soluble in DMSO (>5 mg/mL), DMF (15 mg/mL), and slightly soluble in Ethanol (0.14 mg/mL) and PBS (pH 7.2). | [4] |

| logP | 1.6 | |

| pKa | Not available |

Pharmacological Properties

Picropodophyllotoxin's primary mechanism of action is the selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cell growth, proliferation, and survival.

IGF-1R Signaling Pathway Inhibition

Picropodophyllotoxin effectively blocks the autophosphorylation of IGF-1R, thereby inhibiting downstream signaling cascades crucial for cancer cell progression.

In Vitro Activity

Picropodophyllotoxin has demonstrated potent inhibitory activity against IGF-1R and antiproliferative effects across a range of cancer cell lines.

| Parameter | Value | Cell Line/Target | Reference |

| IGF-1R Autophosphorylation IC₅₀ | ~1 nM | IGF-1R | [4] |

| Antiproliferative IC₅₀ | 0.15 µM | KYSE 30 (Esophageal) | [5] |

| 0.26 µM | KYSE 450 (Esophageal) | [5] | |

| 0.28 µM (48h) | HCT116 (Colorectal) | ||

| 0.1 - 0.4 µM (viability decrease) | HCC827GR (NSCLC) | [6] |

Experimental Protocols

Synthesis and Purification of Picropodophyllotoxin (General Procedure)

While Picropodophyllotoxin is a natural product, synthetic routes are available. A general approach involves the coupling of a protected lignan precursor with a trimethoxyphenyl derivative, followed by cyclization and deprotection steps.

Workflow for Synthesis and Purification:

Purification Protocol:

-

The crude reaction mixture is concentrated under reduced pressure.

-

The residue is subjected to silica gel column chromatography.

-

A gradient elution system, typically with a mixture of ethyl acetate and petroleum ether, is used to separate the desired product.

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

-

Fractions containing the pure product are combined and the solvent is evaporated to yield purified Picropodophyllotoxin.

In Vitro IGF-1R Kinase Assay

This assay measures the ability of Picropodophyllotoxin to inhibit the kinase activity of IGF-1R.

Protocol:

-

Recombinant human IGF-1R is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a suitable buffer.

-

Picropodophyllotoxin, at various concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt and Erk Phosphorylation

This method is used to determine the effect of Picropodophyllotoxin on the downstream signaling of IGF-1R in whole cells.

Protocol:

-

Cancer cells are cultured to a suitable confluency.

-

Cells are treated with various concentrations of Picropodophyllotoxin for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and phosphorylated Erk (p-Erk).

-

After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate.

-

To ensure equal loading, the membrane is stripped and re-probed with antibodies against total Akt and total Erk.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

The cells are treated with a range of concentrations of Picropodophyllotoxin.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), the culture medium is removed.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

The absorbance of the solution is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is determined.

Conclusion

Picropodophyllotoxin stands out as a promising natural product with well-defined inhibitory activity against IGF-1R. Its chemical and pharmacological properties make it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapies. This guide provides a foundational understanding of its key characteristics and the experimental methodologies used to evaluate its activity, aiming to facilitate further investigation and development in the scientific community.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Stereochemical Nuances of Picropodophyllotoxin and Podophyllotoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podophyllotoxin and its epimer, picropodophyllotoxin, are naturally occurring aryltetralin lignans that, despite their structural similarity, exhibit markedly different biological activities. This in-depth technical guide elucidates the critical role of stereochemistry in dictating their mechanisms of action. While podophyllotoxin is a potent inhibitor of microtubule polymerization, a cornerstone of its cytotoxic effects, the thermodynamically more stable picropodophyllotoxin is significantly less active in this regard. However, recent research has unveiled an alternative anticancer mechanism for picropodophyllotoxin, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of the JNK/p38 MAPK signaling pathway. This guide provides a comprehensive comparison of their stereochemistry, biological activities, and underlying molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Introduction: The Stereochemical Dichotomy

Podophyllotoxin and picropodophyllotoxin are stereoisomers, specifically epimers, that differ in the configuration at the C-2 carbon of the lactone ring. Podophyllotoxin possesses a trans-fused lactone ring, which is thermodynamically less stable but biologically more active as a tubulin-binding agent. In contrast, picropodophyllotoxin has a cis-fused lactone ring, rendering it the more thermodynamically stable isomer but with significantly reduced affinity for tubulin. This seemingly subtle stereochemical difference has profound implications for their biological activities and potential as therapeutic agents.

Comparative Analysis of Physicochemical and Biological Properties

The distinct stereochemistry of podophyllotoxin and picropodophyllotoxin directly influences their physical and biological characteristics. A summary of these properties is presented below.

Table 1: Physicochemical Properties

| Property | Podophyllotoxin | Picropodophyllotoxin | Reference |

| Molecular Formula | C₂₂H₂₂O₈ | C₂₂H₂₂O₈ | |

| Molecular Weight | 414.41 g/mol | 414.41 g/mol | |

| Stereochemistry at C2/C3 | trans | cis | |

| Melting Point | 183-184 °C | 226-228 °C | |

| Solubility | Soluble in ethanol, chloroform, acetone; slightly soluble in water. | Data not readily available, but generally expected to have similar solubility profile. | [1] |

Table 2: Comparative Biological Activity - Inhibition of Tubulin Polymerization

| Compound | Assay | IC₅₀ / Kᵢ | Reference |

| Podophyllotoxin | Inhibition of tubulin polymerization | 1.5 - 2.5 µM | |

| Tubulin Binding Affinity (Kᵢ for colchicine competition) | 0.4 µM | ||

| Picropodophyllotoxin | Inhibition of tubulin polymerization | > 100 µM | |

| Tubulin Binding Affinity | Significantly lower than podophyllotoxin (specific Kᵢ not readily available) |

Table 3: Comparative Cytotoxicity (IC₅₀ Values in µM)

| Cell Line | Podophyllotoxin | Picropodophyllotoxin | Reference |

| Human Esophageal Squamous Carcinoma (KYSE 30) | Not specified | 0.15 | [2] |

| Human Esophageal Squamous Carcinoma (KYSE 450) | Not specified | 0.26 | [2] |

| Human Colorectal Carcinoma (HCT116) | Not specified | ~2.5 (estimated from graphical data) | [3] |

Divergent Mechanisms of Action

The stereochemical differences between podophyllotoxin and picropodophyllotoxin lead to distinct molecular targets and signaling pathways.

Podophyllotoxin: A Potent Mitotic Inhibitor

The trans-lactone ring of podophyllotoxin is crucial for its high-affinity binding to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of microtubules, which are essential components of the mitotic spindle. The inhibition of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[4]

Caption: Podophyllotoxin's mechanism of action.

Picropodophyllotoxin: Induction of Apoptosis via Oxidative Stress

While lacking significant activity against tubulin, picropodophyllotoxin exerts its anticancer effects through a distinct pathway. It induces the production of reactive oxygen species (ROS) within cancer cells. This increase in oxidative stress triggers the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The activation of these stress-related kinases ultimately leads to apoptosis.[2][3]

Caption: Picropodophyllotoxin's apoptotic pathway.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Tubulin (lyophilized, >99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL.

-

Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v) to the tubulin solution.

-

Add the test compound (podophyllotoxin or picropodophyllotoxin) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).

-

Initiate the polymerization by adding the tubulin polymerization reaction mixture to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (podophyllotoxin or picropodophyllotoxin) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Perspectives

The stereochemical relationship between podophyllotoxin and picropodophyllotoxin provides a compelling case study in the importance of three-dimensional molecular architecture in drug-target interactions. While podophyllotoxin's potent antimitotic activity is well-established and has led to the development of clinically used anticancer drugs like etoposide and teniposide, the distinct biological profile of picropodophyllotoxin warrants further investigation. Its ability to induce apoptosis through a tubulin-independent mechanism involving ROS generation and activation of the JNK/p38 MAPK pathway presents a promising avenue for the development of novel anticancer agents, potentially for tumors resistant to traditional tubulin inhibitors. Future research should focus on a more detailed elucidation of the downstream targets of the picropodophyllotoxin-induced signaling cascade and explore its efficacy in various cancer models, both in vitro and in vivo. Furthermore, the development of synthetic strategies to selectively generate either epimer will be crucial for advancing the therapeutic potential of these fascinating natural products.

References

- 1. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Picropodophyllotoxin on Tumor Cells: A Technical Guide

<_Step_2>

Introduction

Picropodophyllotoxin (PPT), a naturally occurring lignan and an epimer of podophyllophyllotoxin, is isolated from the roots of Podophyllum hexandrum. While its parent compound, podophyllotoxin, is known for its antimitotic activity by inhibiting tubulin polymerization, PPT has garnered significant interest for its distinct and potent anticancer properties.[1][2] It primarily functions as a selective inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key mediator in cancer cell proliferation, survival, and resistance to therapy.[3][4] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Picropodophyllotoxin against various tumor cells, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary molecular target of Picropodophyllotoxin is the IGF-1R. The IGF-1R signaling pathway is crucial for normal cell growth but is frequently dysregulated in a multitude of cancers, including breast, lung, and sarcoma, contributing to tumorigenesis and resistance to treatment.[3][4][5] PPT's inhibition of this pathway triggers a cascade of downstream effects, including:

-

Induction of Apoptosis: PPT promotes programmed cell death in cancer cells. This is achieved through the generation of Reactive Oxygen Species (ROS), which in turn activates stress-related signaling pathways like JNK/p38 MAPK.[1][6][7] This leads to the depolarization of the mitochondrial membrane, activation of multiple caspases (including caspase-3, -7, -8, and -9), and regulation of Bcl-2 family proteins.[1][6]

-

Cell Cycle Arrest: PPT has been shown to cause cell cycle arrest at different phases, primarily G1/S and G2/M, depending on the cancer cell type.[1][6][8] This arrest prevents cancer cells from progressing through the division cycle, thereby inhibiting proliferation.

-

Modulation of Other Kinases: In some contexts, such as in gefitinib-resistant non-small cell lung cancer, PPT has demonstrated the ability to dually target both EGFR and MET kinases, contributing to its efficacy in overcoming drug resistance.[9]

Quantitative Cytotoxicity Data

The cytotoxic effect of Picropodophyllotoxin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a tumor cell population. The IC50 values of PPT vary depending on the cancer cell line, exposure duration, and the assay method used.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Method |

| Colorectal Cancer | HCT116 | ~0.2-0.3 | 48 | MTT |

| Colorectal Cancer | DLD1 | ~0.3-0.6 | Not Specified | Not Specified |

| Colorectal Cancer | Caco2 | ~0.3-0.6 | Not Specified | Not Specified |

| Colorectal Cancer | HT29 | ~0.3-0.6 | Not Specified | Not Specified |

| Esophageal Squamous Cell Carcinoma | KYSE 30 | ~0.2-0.3 | 48 | MTT |

| Esophageal Squamous Cell Carcinoma | KYSE 450 | ~0.2-0.3 | 48 | MTT |

| Gefitinib-Resistant NSCLC | HCC827GR | ~0.1-0.2 | Not Specified | MTT |

Note: The IC50 values are approximate and derived from graphical data or textual descriptions in the cited sources.[1][6][9][10]

Experimental Protocols

Standardized protocols are essential for the accurate assessment of in vitro cytotoxicity. Below are methodologies for key experiments.

1. Cell Culture and Treatment Tumor cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and allowed to adhere overnight before being treated with various concentrations of Picropodophyllotoxin (dissolved in DMSO) or a vehicle control.

2. MTT Assay for Cell Viability The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

-

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.[12]

-

Treat cells with varying concentrations of PPT for the desired duration (e.g., 24, 48 hours).

-

Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

-

3. Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay (Annexin V/PI Staining):

-

Harvest cells after PPT treatment.

-

Wash cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.[1]

-

-

Cell Cycle Analysis:

-

Harvest and fix the treated cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

-

Visualizations: Workflows and Signaling Pathways

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of PPT.

Caption: Signaling cascade showing how PPT induces apoptosis via ROS and MAPK pathways.

Caption: Inhibition of the IGF-1R pathway by Picropodophyllotoxin (PPT).

Picropodophyllotoxin demonstrates significant in vitro cytotoxic activity against a range of tumor cell lines. Its primary mechanism, the inhibition of the IGF-1R signaling pathway, coupled with the induction of ROS-mediated apoptosis and cell cycle arrest, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to explore the therapeutic potential of this promising natural compound.

References

- 1. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways | Semantic Scholar [semanticscholar.org]

- 8. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Picropodophyllotoxin as a Microtubule Assembly Inhibitor

Executive Summary

Picropodophyllotoxin (PPT), a naturally occurring cyclolignan and an epimer of podophyllotoxin, has garnered significant interest in oncological research for its cytotoxic properties against various cancer cell lines. While structurally similar to podophyllotoxin, a well-established and potent inhibitor of microtubule assembly, picropodophyllotoxin exhibits a more complex and nuanced mechanism of action. This document provides a comprehensive technical overview of picropodophyllotoxin, focusing on its role as a modulator of microtubule dynamics, the downstream cellular consequences, and its potential as a therapeutic agent. We consolidate quantitative data on its efficacy, present detailed experimental protocols for its study, and visualize the key signaling pathways and workflows implicated in its activity.

Mechanism of Action: A Complex Relationship with Microtubules

Picropodophyllotoxin's primary identity in scientific literature is that of a microtubule assembly inhibitor, largely due to its structural relationship with podophyllotoxin. However, its direct interaction with tubulin is significantly weaker than its epimer.

2.1 Interaction with Tubulin

Podophyllotoxin is known to bind to the colchicine-binding site on β-tubulin, potently inhibiting microtubule polymerization.[1][2][3] In contrast, studies have shown that picropodophyllotoxin does not effectively compete with colchicine for this binding site.[4] Its inhibitory effect on in vitro microtubule assembly is 20 to 50 times less potent than that of podophyllotoxin.[5][6]

While direct binding and potent inhibition are weak, picropodophyllotoxin treatment leads to significant disruption of microtubule dynamics within cancer cells. This interference results in the formation of abnormal mitotic spindles, such as monopolar or multipolar spindles, leading to a pro-metaphase arrest.[7][8] This suggests that even a subtle disruption of microtubule dynamics is sufficient to trigger the mitotic checkpoint and halt cell cycle progression, ultimately leading to cell death.

2.2 IGF-1R-Independent Activity

Early research suggested that picropodophyllotoxin's anticancer effects were mediated through the inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). However, subsequent studies have demonstrated that picropodophyllotoxin induces mitotic arrest and cell death even in cells lacking the IGF-1R, indicating that its primary cytotoxic mechanism is independent of this receptor and is instead linked to its effects on microtubules.[4][8]

Cellular Effects of Picropodophyllotoxin

The disruption of microtubule function by picropodophyllotoxin triggers a cascade of cellular events, culminating in apoptosis and cell cycle arrest.

3.1 Cell Cycle Arrest

A hallmark of microtubule-targeting agents is their ability to arrest the cell cycle at the G2/M phase, and picropodophyllotoxin is no exception. Treatment of various cancer cell lines, including esophageal squamous cell carcinoma and non-small cell lung cancer, with picropodophyllotoxin leads to a significant accumulation of cells in the G2/M phase.[9][10] This arrest is a direct consequence of the spindle assembly checkpoint activation in response to improper microtubule attachment to kinetochores. Some studies in colorectal cancer cells have reported a G1 phase arrest, suggesting cell-type specific responses.[11][12]

3.2 Induction of Apoptosis

Prolonged mitotic arrest induced by picropodophyllotoxin ultimately triggers programmed cell death, or apoptosis. This is characterized by the activation of multiple caspases (caspase-1, -3, -4, -5, -6, -7, -8, and -9), loss of mitochondrial membrane potential, and DNA fragmentation.[9][11]

3.3 Generation of Reactive Oxygen Species (ROS)

A key element of picropodophyllotoxin's cytotoxic activity is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[9][11] This increase in ROS levels activates stress-related signaling pathways, such as the JNK and p38 MAPK pathways, which further contribute to the apoptotic response.[9][13]

Signaling Pathways

Picropodophyllotoxin-induced apoptosis is primarily mediated through the ROS-JNK/p38 MAPK signaling cascade.

Caption: Picropodophyllotoxin-induced apoptotic signaling pathway.

Quantitative Data: Cytotoxic Potency

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for picropodophyllotoxin vary across different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| KYSE 30 | Esophageal Squamous Cell Carcinoma | 0.15 | 48 | [9] |

| KYSE 70 | Esophageal Squamous Cell Carcinoma | 0.32 | 48 | [9] |

| KYSE 410 | Esophageal Squamous Cell Carcinoma | 0.15 | 48 | [9] |

| KYSE 450 | Esophageal Squamous Cell Carcinoma | 0.26 | 48 | [9] |

| KYSE 510 | Esophageal Squamous Cell Carcinoma | 0.24 | 48 | [9] |

| HCT116 | Colorectal Cancer | ~0.2-0.3 | 48 | [11] |

| DLD1 | Colorectal Cancer | ~0.3-0.6 | Not Specified | [14] |

| Caco2 | Colorectal Cancer | ~0.3-0.6 | Not Specified | [14] |

| HT29 | Colorectal Cancer | ~0.3-0.6 | Not Specified | [14] |

| MCF-7 | Breast Cancer | 7.22 ± 0.09 | Not Specified | [15] |

| MDA-MB-231 | Breast Cancer | 2.44 ± 0.08 | Not Specified | [15] |

| BT-549 | Breast Cancer | 1.26 ± 0.08 | Not Specified | [15] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 0.00753 (7.53 nM) | 48 | [16] |

| A549 | Non-Small Cell Lung Cancer | 0.01608 (16.08 nM) | 48 | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of picropodophyllotoxin's effects.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering (turbidity).

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Thaw purified tubulin protein, GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[17]

-

Reaction Setup: On ice, prepare the polymerization reaction mixture containing tubulin (typically 1-3 mg/mL) and GTP (1 mM) in polymerization buffer.

-

Compound Addition: Add picropodophyllotoxin (dissolved in DMSO) or a vehicle control (DMSO) to the reaction mixture. Paclitaxel (stabilizer) and nocodazole (destabilizer) can be used as positive controls.[17]

-

Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

-

Measurement: Immediately place the plate in a spectrophotometer capable of kinetic readings at 37°C. Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 30-60 minutes.[17]

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze parameters such as the lag phase, maximum polymerization rate (Vmax), and the steady-state plateau to determine the inhibitory effect of picropodophyllotoxin.

Cell Viability (MTT) Assay

This colorimetric assay determines cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[18]

Caption: Experimental workflow for the cell viability MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]

-

Treatment: Treat the cells with a serial dilution of picropodophyllotoxin and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow formazan crystal formation.[18][20]

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

-

Measurement: Measure the absorbance of the solution on a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells to determine their distribution throughout the different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates, allow them to attach, and then treat with picropodophyllotoxin or vehicle control for a specified time (e.g., 24 or 48 hours).[10]

-

Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation to collect all cells, including any that have detached due to apoptosis.

-

Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[21]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[22]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[21]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.

-

Data Analysis: Generate a DNA content histogram. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This method uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the assessment of structural changes induced by picropodophyllotoxin.

Methodology:

-

Cell Culture: Seed cells on glass coverslips in a culture dish and allow them to adhere.

-

Treatment: Treat the cells with picropodophyllotoxin or vehicle control for the desired time.

-

Fixation: Wash the cells with a microtubule stabilization buffer (MTSB) and then fix with a solution containing paraformaldehyde and/or glutaraldehyde to preserve the microtubule structures.[23]

-

Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[23]

-

Blocking: Incubate the cells in a blocking solution (e.g., BSA in PBS) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific to a tubulin subunit (e.g., anti-α-tubulin or anti-β-tubulin).

-

Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium that may contain a DNA counterstain (like DAPI). Image the cells using a fluorescence or confocal microscope.

Conclusion and Future Perspectives

Picropodophyllotoxin presents a compelling case as an anticancer agent with a distinct mechanism of action. While it is an epimer of the potent tubulin-binding agent podophyllotoxin, its primary cytotoxic effects appear to stem from a subtle but critical interference with microtubule dynamics rather than potent, direct inhibition of polymerization. This leads to mitotic arrest, the induction of ROS-mediated stress pathways, and ultimately, apoptosis. The quantitative data demonstrate its efficacy in the nanomolar to low-micromolar range against a variety of cancer cell lines.

For drug development professionals, picropodophyllotoxin's unique profile suggests it may be effective against cancers that have developed resistance to other microtubule-targeting agents. Future research should focus on elucidating the precise molecular interactions between picropodophyllotoxin and the tubulin dimer, further exploring its efficacy in in vivo models, and investigating its potential in combination therapies to exploit synergistic effects and overcome drug resistance. The detailed protocols and data presented herein provide a solid foundation for researchers to advance the study of this promising natural product.

References

- 1. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Picropodophyllin causes mitotic arrest and catastrophe by depolymerizing microtubules via Insulin-like growth factor-1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]